4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Description

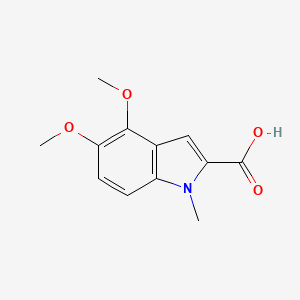

4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a carboxylic acid group at position 2, methoxy groups at positions 4 and 5, and a methyl group at the 1-position of the indole ring.

Properties

IUPAC Name |

4,5-dimethoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-13-8-4-5-10(16-2)11(17-3)7(8)6-9(13)12(14)15/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVUHHSIORKKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Construction

The Hemetsberger reaction (Scheme 1) is widely employed for indole ring formation. Starting with 4,5-dimethoxybenzaldehyde (1 ), condensation with methyl azidoacetate (2 ) in methanolic sodium methoxide yields the vinyl azide intermediate (3 ). Thermolysis at 120–140°C induces cyclization to methyl 4,5-dimethoxy-1H-indole-2-carboxylate (4 ).

Reaction Conditions :

N-Methylation at the 1-Position

Selective methylation of 4 is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). This step affords methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate (5 ) with >90% regioselectivity.

Optimization Insight :

- Base: K₂CO₃ outperforms NaOH due to milder conditions, reducing ester hydrolysis.

- Solvent: DMSO enhances solubility of the indole intermediate.

Carboxylic Acid Formation via Ester Hydrolysis

Alkaline Hydrolysis

Saponification of 5 using aqueous sodium hydroxide (2 M NaOH) in methanol at 70°C yields the carboxylic acid (6 ). Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol.

Critical Parameters :

Alternative Acidic Hydrolysis

Hydrolysis using H₂SO₄ (1 M) in tetrahydrofuran (THF) at 60°C provides comparable yields (82–84%) but risks side reactions with acid-sensitive methoxy groups.

Alternative Synthetic Pathways

Vilsmeier-Haack Formylation Followed by Oxidation

Methyl 4,5-dimethoxy-1H-indole-2-carboxylate (4 ) undergoes Vilsmeier-Haack formylation with POCl₃/DMF to introduce a formyl group at position 7. Subsequent oxidation with KMnO₄ in acidic medium yields the dicarboxylic acid, which is decarboxylated to 6 under thermal conditions.

Limitations :

Direct Carboxylation via C-H Activation

Palladium-catalyzed C-H carboxylation using CO₂ and a silver carbonate (Ag₂CO₃) oxidant has been explored for indole derivatives. However, competing N-methylation and poor functional group tolerance limit applicability to 6 .

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN) confirms >98% purity, with retention time = 6.7 min.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hemetsberger + Hydrolysis | Indole formation → Methylation → Hydrolysis | 72–89 | High regioselectivity, scalable | Multi-step, solvent-intensive |

| Vilsmeier-Oxidation | Formylation → Oxidation → Decarboxylation | 40–45 | Introduces functional diversity | Low yield, side reactions |

| C-H Carboxylation | Direct CO₂ insertion | <30 | Atom-economical | Poor selectivity, costly catalysts |

Industrial-Scale Considerations

Large-scale production favors the Hemetsberger route due to reproducibility and solvent recovery systems. Continuous flow reactors reduce thermolysis time by 60% compared to batch processes. Environmental metrics (E-factor = 8.2) highlight opportunities for greener solvents like cyclopentyl methyl ether (CPME).

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 2 undergoes typical acid-derived transformations:

Esterification

-

Methyl ester formation : Reaction with methanol under acidic or coupling-agent conditions yields methyl 4,5-dimethoxy-1-methyl-1H-indole-2-carboxylate (CID 4777928) .

Example :

Amidation

-

Peptide coupling : Use of HBTU/HATU with amines (e.g., 5-bromo-1,3-benzothiazol-2-amine) in NMP and DIPEA forms amide derivatives .

Example :

Electrophilic Aromatic Substitution (EAS)

The indole core’s C3 position is typically reactive toward EAS, but steric and electronic effects modulate reactivity:

Halogenation

Cyclization and Annulation Reactions

The carboxylic acid facilitates cyclization:

Dehydrogenative Heck Reaction

-

Pyranoindolone synthesis : Electrochemical coupling with alkenes (e.g., styrene) via rhodium catalysis forms pyrano[3,4-b]indol-1(9H)-ones .

Example :

Fischer Indolization

-

Precursor synthesis : Likely synthesized via Fischer indolization of a phenylhydrazine with a ketone precursor, followed by oxidation .

Decarboxylation and Functionalization

Under thermal or basic conditions, decarboxylation may occur:

Thermal Decarboxylation

-

Loss of CO₂ : Heating in quinoline with Cu yields 4,5-dimethoxy-1-methylindole (inferred from analogous indole-2-carboxylic acid decarboxylation) .

Conditions :

Sulfonation and Protecting Group Chemistry

-

Tosylation : Reaction with p-toluenesulfonyl chloride forms sulfonate esters, though steric hindrance may limit yields .

Spectroscopic and Computational Insights

-

Hydrogen bonding : X-ray studies of analogs (e.g., 5-methoxyindole-2-carboxylic acid) show O–H⋯O dimerization and C–H⋯O interactions .

-

DFT calculations : Support the stability of cyclic dimers and predict reactivity trends .

Pharmacological Derivatization

-

Neuroprotective analogs : Structural analogs (e.g., 5-methoxyindole-2-carboxylic acid) show neuroprotective activity, suggesting potential for similar derivatives .

Key Challenges and Opportunities

Scientific Research Applications

Chemistry

4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid serves as a building block in the synthesis of more complex indole derivatives. These derivatives are crucial in medicinal chemistry and materials science due to their versatile chemical reactivity and stability. The compound's structure allows for various modifications that can lead to the development of novel compounds with enhanced properties.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. For instance, one study reported a derivative with an EC₅₀ value of approximately 200 nM against various strains of HIV-1, indicating potential applications in antiviral therapies .

Medicine

The exploration of this compound as a therapeutic agent is ongoing:

- Targeting Biological Pathways : The compound's derivatives are being investigated for their ability to modulate specific biological pathways involved in diseases such as cancer and viral infections. For example, a derivative demonstrated a significant improvement in binding affinity to the Mcl-1 protein, which is crucial in cancer cell survival .

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Pigments : Its stable indole core allows it to be used effectively in synthesizing various dyes and pigments.

- Other Chemicals : The compound's functional groups make it suitable for producing other industrial chemicals.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antiviral Activity | Derivative showed EC₅₀ values ranging from 250 to 460 nM against HIV strains | Potential antiviral drug development |

| Mcl-1 Inhibition Research | Compound demonstrated GI₅₀ = 37 nM in cancer cell lines | Cancer therapy targeting Mcl-1 protein |

| Antimicrobial Testing | Various derivatives exhibited significant antimicrobial effects | Development of new antibiotics |

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

(a) 4,5-Dimethoxy-1H-indole-2-carboxylic Acid (CAS 50536-49-7)

- Key Difference : Lacks the 1-methyl group present in the target compound.

- Commercial Status : Available from three suppliers .

(b) 7-Methoxy-1H-indole-2-carboxylic Acid (CAS 24610-33-1)

- Key Difference : Methoxy group at position 7 instead of 4 and 4.

- Impact : Altered electronic effects due to para-methoxy substitution may influence acidity (pKa) of the carboxylic acid group.

- Synthesis : Similar ester hydrolysis methods as described for 5-benzyloxy analogs (e.g., compound 15 in ) .

(c) 5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid (CAS 128781-07-7)

Ester Derivatives

(a) Methyl 4-methoxy-1H-indole-2-carboxylate (CAS 111258-23-2)

- Key Difference : Methyl ester instead of carboxylic acid.

- Impact : Ester derivatives are typically intermediates in synthesis; hydrolysis (as in ) yields the carboxylic acid .

(b) Methyl 4,5-dimethyl-1H-indole-2-carboxylate (CAS 1202240-82-1)

Halogenated Analogs

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

Physical and Chemical Properties

Biological Activity

4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in neuroprotection and cancer treatment. The unique structural features of this indole derivative, including two methoxy groups and a carboxylic acid moiety, contribute to its solubility and bioactivity.

- Molecular Formula : C12H13N1O4

- Molecular Weight : Approximately 235.24 g/mol

- Structure : The compound features a methyl group and two methoxy groups attached to the indole ring, enhancing its chemical reactivity and biological interactions.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. Studies have shown that it may influence neuronal differentiation and provide therapeutic implications for neurodegenerative diseases such as Alzheimer's disease. The compound's interaction with neurotransmitter receptors suggests a mechanism by which it could protect against neuronal damage associated with oxidative stress and inflammation.

Anticancer Properties

In recent studies, this compound has demonstrated promising anticancer activities. For instance, it has been identified as a potent inhibitor of the Mcl-1 protein, which is implicated in various cancers. The compound exhibited a GI50 value of 37 nM in NCI-H929 cell lines, indicating strong efficacy against myeloma cells .

The mechanism of action for this compound involves:

- Binding Affinity : The compound binds with high affinity to multiple receptors involved in neuronal signaling pathways.

- Influence on Biochemical Pathways : It impacts various biochemical pathways related to cell survival and apoptosis, which are crucial in both neuroprotection and cancer treatment .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotection Against Ischemia : Research demonstrated that derivatives of indole carboxylic acids could reduce ischemic area size and enhance long-term potentiation (LTP) in animal models. This suggests potential applications in stroke recovery and neurodegenerative disease management .

- Cancer Treatment : A study on indole derivatives indicated that modifications at specific positions on the indole core could significantly enhance anticancer activity. For example, introducing halogenated groups improved the inhibitory effect against cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H13N1O4 | Neuroprotective; anticancer activity |

| 5-Methoxyindole | C9H9NO2 | Simpler structure; lacks carboxylic acid functionality |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone; involved in growth regulation |

This table illustrates how structural variations among indoles can lead to differing biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid?

- Methodological Answer : A common approach involves condensation reactions using indole precursors. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid can undergo reflux with nucleophiles (e.g., thiazolidinones or aminothiazoles) in acetic acid with sodium acetate as a catalyst. Reaction conditions typically involve refluxing for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Protective groups (e.g., methyl or ethyl esters) may be used to stabilize reactive sites during synthesis, with subsequent deprotection steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or TLC with UV detection to assess purity.

- Spectroscopy : Employ H/C NMR to confirm substituent positions (e.g., dimethoxy and methyl groups on the indole ring). IR spectroscopy can validate carboxylic acid and methoxy functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS ensures molecular weight consistency .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in a cool, dry environment (-20°C for long-term stability) and avoid exposure to moisture or light, which may induce decomposition .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to minimize inhalation risks. Avoid incompatible materials like strong oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) versus acetic acid to balance reaction rate and byproduct formation .

- Catalyst Screening : Compare sodium acetate with other bases (e.g., triethylamine) to enhance condensation efficiency.

- Temperature Control : Gradual heating (e.g., 80–100°C) may reduce side reactions compared to rapid reflux .

Q. What analytical challenges arise when resolving substituent positions on the indole ring, and how can they be addressed?

- Methodological Answer :

- Challenge : Overlapping signals in NMR spectra due to similar electronic environments of methoxy groups.

- Solution : Use 2D NMR techniques (e.g., COSY, NOESY) to differentiate adjacent protons. Computational modeling (DFT) can predict chemical shifts and validate assignments .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP/PhEur methods for melting point determination).

- Environmental Controls : Document humidity and temperature during solubility tests, as hygroscopicity may skew results .

- Data Cross-Validation : Compare findings with structurally analogous compounds (e.g., indole-5-carboxylic acid derivatives) to identify trends .

Q. What computational tools are effective for predicting the compound’s reactivity or biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.